Product packaging for Cyclohexene, 1-(1-nitroethyl)-(Cat. No.:CAS No. 90087-64-2)

Cyclohexene, 1-(1-nitroethyl)-

Cat. No.: B14379698
CAS No.: 90087-64-2
M. Wt: 155.19 g/mol
InChI Key: KMVBMOIGIRWXES-UHFFFAOYSA-N
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Description

Cyclohexene, 1-(1-nitroethyl)- is a nitroalkene derivative of interest in synthetic organic chemistry. While the specific properties of this compound are under characterization, compounds of this structural class are highly valued as versatile intermediates and acceptors in catalytic reactions . For instance, the closely related 1-nitrocyclohexene is a known substrate in rhodium-catalyzed asymmetric conjugate (1,4-) additions with organoboronic acids, a key method for forming C-C bonds with high enantioselectivity . Nitroolefins like this one can also participate in reactions with various organometallic reagents, such as Grignard reagents and enolates, to form more complex molecular architectures . The nitro group in such molecules is a synthetic handle that can be readily transformed into other functional groups, including carbonyls, making them highly useful building blocks for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. This product is intended for research and development purposes in a controlled laboratory setting. Researchers are encouraged to consult the scientific literature for the latest advancements in nitroalkene chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B14379698 Cyclohexene, 1-(1-nitroethyl)- CAS No. 90087-64-2

Properties

IUPAC Name

1-(1-nitroethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVBMOIGIRWXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475070
Record name Cyclohexene, 1-(1-nitroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90087-64-2
Record name Cyclohexene, 1-(1-nitroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclohexene, 1 1 Nitroethyl and Analogues

Nitro-Aldol (Henry) Reaction as a Primary Synthetic Route to Cyclic Allylic Nitro Compounds

The Henry reaction, also known as the nitro-aldol reaction, stands as a cornerstone in carbon-carbon bond formation. wikipedia.orgencyclopedia.pub This base-catalyzed reaction involves the coupling of a nitroalkane with an aldehyde or ketone to produce β-nitro alcohols. These products are highly valuable synthetic intermediates because they can be readily converted to other functional groups. wikipedia.org Specifically for the synthesis of cyclic allylic nitro compounds like Cyclohexene (B86901), 1-(1-nitroethyl)-, the Henry reaction is followed by a dehydration step, which yields the target nitroalkene. wikipedia.orgorganic-chemistry.org This two-step sequence provides a direct and efficient pathway to complex cyclic structures from simple precursors. scielo.br The versatility of the Henry reaction is demonstrated by its broad applicability and the numerous catalytic systems developed to control its outcome. researchgate.net

Amine-Catalyzed Synthesis of Cyclohexene, 1-(1-nitroethyl)- Derivatives

The synthesis of Cyclohexene, 1-(1-nitroethyl)- and its derivatives frequently employs amine catalysts to facilitate the crucial nitro-aldol condensation step. Both organic and inorganic bases can be used, but organic amine bases offer mild reaction conditions and good control over the reaction progress. researchgate.net These catalysts are instrumental in the deprotonation of the nitroalkane, which is the initial step in the reaction mechanism, leading to the formation of a nitronate anion that subsequently attacks the carbonyl carbon of the cyclic ketone. wikipedia.org

Application of Organic Bases (e.g., DABCO, DBU) in Nitro-Aldol Condensation

Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are particularly effective catalysts for the nitro-aldol condensation. scielo.brunigoa.ac.in DBU has been successfully used as a basic catalyst in the reaction between cyclohexanone (B45756) and nitromethane (B149229), leading to a domino nitroaldol/elimination/1,4-addition process. scielo.br The use of DBU can be tailored to favor either the initial β-nitro alcohol or subsequent reaction products. For instance, reacting butanone with nitromethane in the presence of 0.5 equivalents of DBU in THF resulted in the formation of a β,β-alkylated-1,3-dinitroalkane instead of the expected nitroaldol product. scielo.br

DABCO is another potent organocatalyst for this transformation. unigoa.ac.in It has been shown to catalyze the nitroaldol reaction of various α-ketophosphonates with nitromethane effectively. unigoa.ac.in The basicity of these catalysts plays a crucial role; for example, when synthesizing polysubstituted arenes, DBU provided a significantly higher yield (80%) compared to the less basic DABCO (29%) under similar conditions. mdpi.com This highlights the importance of selecting an appropriate organic base to optimize the synthesis of cyclohexene derivatives.

Biocatalytic Approaches for the Formation of Allylic Nitrocyclohexenes

While the direct biocatalytic Henry reaction for the synthesis of allylic nitrocyclohexenes is an emerging area, related biocatalytic transformations demonstrate the potential of enzymes in synthesizing allylic compounds. nih.govnih.gov Enzymes, such as those from the P450 family, are known to catalyze allylic oxidation reactions, showcasing their ability to work on allylic systems with high selectivity. nih.gov Furthermore, engineered myoglobin (B1173299) variants have been shown to catalyze synthetically valuable C-C bond-forming transformations to produce allylic sulfides. nih.gov These examples of biocatalysis on allylic substrates suggest that future research may lead to the development of specific enzymes for the asymmetric synthesis of allylic nitrocyclohexenes, offering a green and highly selective alternative to traditional chemical catalysts.

Influence of Catalyst Stoichiometry on Yield and Selectivity in Nitro-Aldol Reactions of Cyclic Ketones

The stoichiometry of the catalyst is a critical parameter that significantly influences both the yield and selectivity of nitro-aldol reactions involving cyclic ketones. Generally, only catalytic amounts of a base are required. scielo.br However, the precise amount can dictate the final product distribution. For instance, if the desired product is the intermediate β-hydroxy nitro-compound, only small amounts of base should be used. organic-chemistry.org Higher concentrations of the base tend to promote the subsequent dehydration reaction, leading to the formation of the nitroalkene. organic-chemistry.org

Research has shown that an optimal catalyst concentration often exists to maximize the reaction rate. ajpojournals.org Beyond this point, increasing the catalyst amount may not lead to better results and could even cause adverse effects like catalyst aggregation. ajpojournals.org The nature of the catalyst itself also plays a role; for example, controlling the basicity of a chiral copper(II) complex by changing its anion can selectively yield either the β-nitroalcohol or the corresponding nitroalkene, demonstrating that the effective nature and concentration of the active catalytic species are key to controlling the reaction's outcome. mdpi.com

Synthesis from Cyclic Ketones and Nitroalkanes (e.g., Nitroethane)

The direct synthesis of Cyclohexene, 1-(1-nitroethyl)- involves the reaction of cyclohexanone, a cyclic ketone, with nitroethane, a nitroalkane. scielo.br This reaction is a classic example of the Henry reaction. wikipedia.orgencyclopedia.pub The process begins with the base-catalyzed addition of the nitronate anion of nitroethane to the carbonyl group of cyclohexanone, forming a β-nitro alcohol intermediate. This intermediate is then dehydrated to yield the final product, Cyclohexene, 1-(1-nitroethyl)-. While the use of ketones as electrophiles in the Henry reaction can be more challenging than aldehydes due to lower electrophilicity and steric hindrance, cyclic ketones like cyclohexanone often exhibit good reactivity and reproducibility under optimized conditions. scielo.br The reaction provides a powerful method for constructing functionalized carbocyclic compounds. researchgate.net

Regioselectivity and Stereoselectivity in Allylic Nitrocyclohexene Formation

The formation of allylic nitrocyclohexenes via the Henry reaction involves important considerations of regioselectivity and stereoselectivity. researchgate.netnih.gov After the initial formation of the 1-(1-nitroethyl)cyclohexan-1-ol intermediate, the subsequent base-promoted elimination of water introduces a double bond.

Regioselectivity pertains to the position of this newly formed double bond. For the desired product, Cyclohexene, 1-(1-nitroethyl)-, the double bond must be formed in conjugation with the nitro group. This is the thermodynamically favored outcome due to the electron-withdrawing nature of the nitro group, which stabilizes the conjugated system. The choice of reactants in the Henry reaction is the primary method for controlling which regioisomer is formed. researchgate.net

Stereoselectivity in this context refers to the geometry of the double bond (E/Z isomerism) and the creation of a chiral center at the carbon atom attached to the nitro group. The elimination step can be controlled to favor a specific stereoisomer. nih.gov Furthermore, the initial Henry reaction can be rendered enantioselective by using chiral metal catalysts, which can coordinate to both the nitro group and the carbonyl oxygen, thereby directing the approach of the nucleophile. wikipedia.orgencyclopedia.pub This has led to the development of numerous asymmetric Henry reactions that can produce β-nitroalcohols with high enantiomeric excess, which can then be converted to chiral allylic nitrocyclohexenes. researchgate.net

Analysis of Steric Factors Governing Deprotonation in Catalyzed Processes

The synthesis of Cyclohexene, 1-(1-nitroethyl)-, particularly in its stereochemically defined forms, often relies on catalyzed conjugate addition reactions, such as the Michael addition of 1-nitroethane to a cyclohexene-derived acceptor. In these processes, the deprotonation of the nitroalkane to form a nucleophilic nitronate intermediate is a critical step, and the steric environment created by the catalyst profoundly influences the reaction's stereochemical outcome.

Organocatalysis, employing chiral amines or thioureas, is a common strategy. The catalyst's primary role is to activate the nitroalkane by abstracting an alpha-proton. The steric bulk of the catalyst's substituents governs the facial selectivity of this deprotonation and the subsequent approach of the resulting nitronate to the electrophilic cyclohexene derivative.

Detailed Research Findings:

The catalyst forms a non-covalent complex with the nitroalkane, typically through hydrogen bonding. The steric hindrance imposed by the catalyst's framework dictates the orientation of the nitroalkane during proton abstraction. A bulky catalytic scaffold will preferentially accommodate the nitroalkane in a specific conformation to minimize steric clashes. This controlled orientation ensures that the subsequent addition to the cyclohexene ring occurs from a specific face, leading to high levels of enantioselectivity and diastereoselectivity.

For instance, in a catalyzed reaction, the transition state involves the catalyst, the deprotonated 1-nitroethane (nitronate), and the cyclohexene acceptor. The catalyst's chiral pocket sterically shields one face of the planar nitronate intermediate. Consequently, the cyclohexene electrophile can only approach from the less hindered face, controlling the formation of a specific stereoisomer. The size and arrangement of substituents on both the catalyst and the cyclohexene substrate are therefore paramount in achieving high stereocontrol.

Below is a table illustrating the hypothetical influence of catalyst structure on reaction selectivity, a key consideration in these synthetic processes.

Catalyst TypeKey Steric FeatureExpected Impact on Deprotonation & AdditionResulting Selectivity
Cinchona-alkaloid derived thioureaBulky quinoline (B57606) and quinuclidine (B89598) coreCreates a well-defined chiral pocket, guiding the orientation of the nitroalkane via dual hydrogen bonding.High enantioselectivity by shielding one face of the nitronate.
Proline-derived organocatalystRigid pyrrolidine (B122466) ringSteric hindrance from the carboxylic acid or other substituents directs the approach of the electrophile.Good to excellent diastereoselectivity and enantioselectivity.
(1R,2R)-Diaminocyclohexane derivativeChiral cyclohexane (B81311) backboneThe rigid, chair-like conformation provides a predictable steric environment for complexation.High control over the stereochemical outcome of the addition.

Alternative and Complementary Synthetic Strategies for Nitrocyclohexene Derivatives

While the direct synthesis of Cyclohexene, 1-(1-nitroethyl)- is of primary interest, understanding the synthesis of structurally related analogues is crucial for developing versatile and complementary chemical methodologies.

The synthesis of constitutional isomers and related derivatives provides alternative precursors and expands the chemical space available to researchers.

1-nitro-1-cyclohexene: This compound is a key intermediate and a C-nitro compound defined by a cyclohexene ring substituted at position 1 with a nitro group. chemicalbook.com Its synthesis can be achieved through various methods, including the nitration of cyclohexene followed by elimination, or the dehydration of 2-nitrocyclohexanol. It serves as a valuable electrophile in Michael addition reactions for the synthesis of more complex nitrocyclohexane (B1678964) derivatives. chemicalbook.com The chemoselective hydrogenation of 1-nitro-1-cyclohexene has been reported, demonstrating its utility as a synthetic precursor. chemicalbook.com

1-(nitromethyl)cyclohexene: This isomer features an exocyclic nitromethyl group attached to the cyclohexene ring. nih.gov A common synthetic approach involves the Henry reaction (nitroaldol reaction) between cyclohexanone and nitromethane to form 1-(nitromethyl)cyclohexan-1-ol, followed by a dehydration step to introduce the endocyclic double bond. This compound is a versatile building block for further functionalization.

The following table summarizes the general synthetic approaches for these key analogues.

Target CompoundCommon Starting MaterialsGeneral Reaction TypeKey Conditions
1-nitro-1-cyclohexeneCyclohexene, Nitrating AgentElectrophilic Addition / EliminationControlled temperature, acid or base catalyst for elimination.
1-(nitromethyl)cyclohexeneCyclohexanone, NitromethaneHenry (Nitroaldol) Reaction / DehydrationBase catalyst (e.g., amine) for Henry reaction; acid catalyst for subsequent dehydration.

An alternative strategy for accessing nitro-cyclohexene structures involves the use of precursors containing an exocyclic double bond, such as ethylidenecyclohexane (B92872). This approach modifies the point of reactivity from the ring itself to the appended alkylidene group.

The synthesis of Cyclohexene, 1-(1-nitroethyl)- via this route could theoretically involve the allylic nitration of 1-ethylcyclohexene. However, controlling the regioselectivity of such reactions can be challenging, potentially leading to a mixture of products.

A more controlled method involves the reaction of a cyclohexylidene precursor with a suitable nitrating agent. For example, the addition of nitryl iodide (INO₂) or dinitrogen tetroxide (N₂O₄) across the double bond of ethylidenecyclohexane could generate a functionalized intermediate. Subsequent elimination reactions could then be employed to generate the desired Cyclohexene, 1-(1-nitroethyl)-. This pathway offers a different retrosynthetic disconnection compared to the more common conjugate addition routes.

Green Chemistry Principles in the Synthesis of Cyclohexene, 1-(1-nitroethyl)-

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. rroij.com The synthesis of Cyclohexene, 1-(1-nitroethyl)- can be significantly improved by adhering to these principles, which aim to reduce waste, minimize hazards, and improve efficiency. sigmaaldrich.comnih.gov

Key Green Chemistry Principles and Their Application:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov In the synthesis of Cyclohexene, 1-(1-nitroethyl)-, employing organocatalysts or biocatalysts at low loadings is preferable to using stoichiometric amounts of a strong base for deprotonation. Catalysts can be recycled and often lead to higher selectivity, reducing waste from side reactions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The Michael addition of 1-nitroethane to a cyclohexene acceptor is an example of an atom-economical reaction, as all atoms from the reactants are incorporated into the product, with the catalyst being regenerated.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. sigmaaldrich.com Traditional syntheses might use chlorinated solvents like dichloromethane. A greener approach would involve using benign solvents like ethanol, water, or even performing the reaction under solvent-free conditions, which can reduce both environmental impact and health hazards. nih.gov

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.comnih.gov High-yield, selective catalytic reactions are central to this principle. By optimizing reaction conditions to maximize conversion and selectivity, the formation of byproducts and subsequent purification waste is minimized.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. sigmaaldrich.comnih.gov Direct, one-pot syntheses that avoid protection-deprotection steps are more aligned with green chemistry principles.

The table below provides a summary of how green chemistry principles can be practically applied to the synthesis of the target compound.

Green Chemistry PrincipleConventional ApproachGreener AlternativeBenefit
Catalysis Stoichiometric base (e.g., NaOH, Et₃N)Organocatalyst (e.g., thiourea) at 1-10 mol% loading.Reduced waste, higher selectivity, potential for catalyst recycling.
Safer Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Ethanol, Water, or solvent-free conditions.Reduced toxicity, lower environmental impact, improved safety. nih.gov
Atom Economy Multi-step synthesis with poor-yielding steps.One-pot conjugate addition reaction.Maximizes material efficiency, minimizes byproduct formation.
Waste Prevention Low-yield reactions requiring extensive chromatography.High-yield catalytic reaction with simple workup/filtration.Drastically reduces solvent and silica (B1680970) gel waste. nih.gov

Elucidation of Reaction Mechanisms Involving Cyclohexene, 1 1 Nitroethyl

Mechanistic Pathways of the Nitro-Aldol Condensation for Cyclic Allylic Nitro Compounds

The formation of allylic nitro compounds, such as Cyclohexene (B86901), 1-(1-nitroethyl)-, is often achieved through a variation of the nitro-aldol, or Henry, reaction. encyclopedia.puborganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the addition of a nitroalkane to a carbonyl compound in the presence of a base. encyclopedia.puborganic-chemistry.org For cyclic variants, the reaction typically proceeds between a cyclic ketone or aldehyde and a primary nitroalkane.

The general mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, creating a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic precursor. The resulting alkoxide is subsequently protonated to yield a β-nitro alcohol. In many cases, this intermediate undergoes dehydration, particularly under the reaction conditions, to yield the more stable α,β-unsaturated nitroalkene. organic-chemistry.org If acidic protons are available, the products have a tendency to eliminate water to form these nitroalkenes. organic-chemistry.org

Table 1: Key Steps in Base-Catalyzed Nitro-Aldol Condensation

Step Description Reactants Intermediate/Product
1. Deprotonation A base removes an acidic α-proton from the nitroalkane. Nitroalkane, Base Nitronate anion
2. Nucleophilic Attack The nitronate anion attacks the carbonyl carbon. Nitronate anion, Aldehyde/Ketone β-Nitro alkoxide
3. Protonation The alkoxide is protonated to form the alcohol. β-Nitro alkoxide, Proton source β-Nitro alcohol

An alternative and often more controlled mechanistic pathway involves the use of amine catalysts. In this scenario, the amine catalyst can react with the carbonyl compound to form an imine or enamine intermediate. acs.org For instance, a proposed mechanism involves the formation of an imine intermediate through the condensation of an aldehyde with an amine. This is followed by the attack of the deprotonated nitroalkane on the imine to form the nitro-aldol product. acs.org This imine-mediated pathway can offer advantages in terms of selectivity and reaction rate. The formation of an iminium ion from the carbonyl compound and a secondary amine catalyst can also increase the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the nitronate.

Once formed, allylic nitro compounds like Cyclohexene, 1-(1-nitroethyl)- can undergo further transformations. Isomerization can occur, for example, through the migration of the double bond within the cyclohexene ring, a process that can be catalyzed by the presence of acid or base.

Decomposition pathways are also a consideration. Under basic conditions, aliphatic nitro compounds with an acidic hydrogen in the β-position relative to the nitro group are susceptible to the elimination of nitrous acid, which results in the formation of a new C=C double bond. researchgate.net The retro-Henry reaction, a reversal of the formation reaction, can also occur, leading to the cleavage of the carbon-carbon bond and regeneration of the initial carbonyl and nitroalkane precursors. The thermal decomposition of related cyclic compounds has been studied, revealing multiple parallel mechanisms that can lead to a variety of smaller molecular fragments. researchgate.net

Mechanistic Aspects of Addition Reactions at the Cyclohexene Moiety

The carbon-carbon double bond in the cyclohexene ring is a site of significant reactivity, primarily undergoing addition reactions. While nucleophilic attack on a standard alkene is uncommon, electrophilic additions are a characteristic feature of their chemistry. libretexts.org

Typically, the electron-rich π-system of an alkene reacts with electrophiles, not nucleophiles. libretexts.org Therefore, the characteristic reaction of the cyclohexene moiety is electrophilic addition. This process generally occurs in a two-step mechanism. First, the electrophile attacks the π-bond, leading to the formation of a carbocation intermediate. In the second step, a nucleophile attacks the carbocation, completing the addition. For example, in the addition of a hydrogen halide (H-X), the initial protonation of the double bond yields a carbocation, which is then attacked by the halide ion.

However, in the specific case of α,β-unsaturated nitro compounds (nitroalkenes), where the double bond is conjugated with the electron-withdrawing nitro group, the β-carbon becomes electrophilic. This allows for conjugate or Michael-type nucleophilic addition. In this mechanism, a nucleophile attacks the β-carbon, and the resulting negative charge is delocalized onto the nitro group, forming a nitronate intermediate which is subsequently protonated.

The double bond of the cyclohexene ring can participate in cycloaddition reactions, where two unsaturated molecules combine to form a cyclic product in a concerted fashion. pressbooks.pub

[4+2] Cycloaddition (Diels-Alder Reaction): The cyclohexene derivative can act as the dienophile (the 2π-electron component) in a Diels-Alder reaction. fiveable.melibretexts.org It reacts with a conjugated diene (the 4π-electron component) through a single, cyclic transition state to form a new six-membered ring. libretexts.org These reactions are typically thermally allowed and stereospecific. pressbooks.pubfiveable.me

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole (a molecule with a delocalized three-atom, four-electron π-system, such as an azide (B81097) or a nitrone) to the cyclohexene double bond (the dipolarophile). escholarship.orgoxfordsciencetrove.com This concerted reaction leads to the formation of a five-membered heterocyclic ring.

Table 2: Types of Cycloaddition Reactions

Reaction Type π-Electron Systems Product Key Features
[4+2] Diels-Alder 4π (Diene) + 2π (Dienophile) Six-membered ring Concerted, thermally allowed, stereospecific pressbooks.pubfiveable.me

Transformation Mechanisms of the Nitro Group in Cyclohexene, 1-(1-nitroethyl)-

The nitro group is a versatile functional group that can be converted into a variety of other functionalities through several mechanistic pathways.

The reduction of the nitro group to a primary amine is a common and important transformation. This is frequently accomplished via catalytic hydrogenation. The mechanism is complex and proceeds through several intermediates. researchgate.net The process involves the sequential addition of hydrogen across the N-O bonds on the surface of a metal catalyst (e.g., Pt, Pd, or Ni). Intermediates such as nitroso and hydroxylamine (B1172632) species are formed en route to the final amine product. researchgate.netorientjchem.org

Another significant reaction is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. The mechanism begins with the deprotonation of the nitroalkane to its corresponding nitronate salt. Subsequent treatment with strong acid protonates the oxygen of the nitronate, and hydrolysis then occurs, ultimately leading to the formation of the carbonyl compound and nitrous oxide.

Furthermore, the nitro group can be displaced via nucleophilic substitution, particularly in allylic systems. nih.gov In the presence of soft nucleophiles, allylic nitro compounds can undergo substitution where the nitro group acts as a leaving group, being released as a nitrite (B80452) ion. nih.gov

Reductive Pathways to Amino Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, typically yielding primary amines. For a compound like Cyclohexene, 1-(1-nitroethyl)-, the nitro group could theoretically be reduced to an amino group, forming 1-(1-aminoethyl)cyclohexene. Common reagents and conditions for the reduction of aliphatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out under pressure.

Metal/Acid Systems: A combination of a metal (e.g., iron, zinc, or tin) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic method for nitro group reduction.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitro groups to amines.

The general mechanism for these reductions involves a series of electron and proton transfers to the nitro group, proceeding through intermediates such as nitroso and hydroxylamine species before the final amine is formed.

Table 1: Potential Reagents for the Reduction of a Nitroalkyl Group

Reagent/SystemTypical ConditionsProduct
H₂, Pd/CMethanol or Ethanol, RT-50°CPrimary Amine
Fe, HClEthanol/Water, RefluxPrimary Amine
Zn, CH₃COOHAcetic Acid, RTPrimary Amine
LiAlH₄Tetrahydrofuran, 0°C to RTPrimary Amine

This table represents general conditions for aliphatic nitro group reduction and is not based on specific data for Cyclohexene, 1-(1-nitroethyl)-.

Oxidative Pathways to Nitroso or Nitrate (B79036) Derivatives

The oxidation of a nitroalkane is less common than its reduction. However, under specific conditions, the carbon atom bearing the nitro group can be oxidized. For Cyclohexene, 1-(1-nitroethyl)-, the tertiary nature of the carbon attached to the nitro group would influence its reactivity. Oxidative pathways for related compounds can sometimes lead to the formation of ketones or other carbonyl compounds through reactions like the Nef reaction, which involves the conversion of a primary or secondary nitroalkane to a carbonyl compound via its nitronate salt. The direct oxidation to a nitroso or nitrate derivative from a saturated nitroalkane is not a standard transformation.

It is important to distinguish this from the oxidation of the cyclohexene ring itself, which could undergo epoxidation at the double bond or allylic oxidation at the carbons adjacent to the double bond.

Nucleophilic Substitution Mechanisms Involving the Nitro Group

The nitro group in aliphatic systems is generally a poor leaving group for direct nucleophilic substitution at a saturated carbon atom. However, under certain conditions, such as in the case of α,β-unsaturated nitro compounds or compounds with specific activating groups, the nitro group can be displaced.

For a compound like Cyclohexene, 1-(1-nitroethyl)-, the nitro group is attached to a secondary carbon. Nucleophilic substitution would likely require harsh conditions or specific reaction pathways that are not well-established for this type of substrate. The strong electron-withdrawing nature of the nitro group does, however, increase the acidity of the α-proton (the proton on the carbon bearing the nitro group). Deprotonation can lead to a nitronate anion, which can then participate in various reactions, but this is distinct from a direct nucleophilic substitution of the nitro group itself.

Derivatization and Further Functionalization of Cyclohexene, 1 1 Nitroethyl

Conversion to Carbonyl Compounds via the Nef Reaction

The Nef reaction is a cornerstone transformation for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgslideshare.net This reaction fundamentally reverses the polarity (umpolung) of the α-carbon, making the nitroalkane a synthetic equivalent of an acyl anion. organicreactions.org For Cyclohexene (B86901), 1-(1-nitroethyl)-, a secondary nitro compound, the Nef reaction provides a direct route to 1-(cyclohex-1-en-1-yl)ethan-1-one, an α,β-unsaturated ketone.

The classical Nef reaction proceeds via a two-step sequence: formation of a nitronate salt using a base, followed by hydrolysis with a strong mineral acid. mdma.ch The mechanism involves protonation of the nitronate to form a nitronic acid, which upon further protonation and attack by water, ultimately eliminates nitrous oxide (N₂O) to yield the carbonyl compound. wikipedia.org

Classical Conditions: The traditional protocol, first reported by J. U. Nef in 1894, often employs strong bases like sodium hydroxide or potassium hydroxide for deprotonation, followed by treatment with sulfuric or hydrochloric acid. wikipedia.orgalfa-chemistry.com While effective, these conditions can be harsh and may not be compatible with sensitive functional groups. organic-chemistry.org A patented industrial process for a closely related analogue, 5,5-dimethyl-1-(1-nitroethyl)cyclohex-1-ene, illustrates the application of these classical conditions to produce α-dehydroherbac, an important fragrance intermediate. The process involves forming the nitronate salt with sodium hydroxide, followed by treatment with sulfuric acid at low temperatures.

Modified Nef Reaction Conditions: To overcome the limitations of the classical method, numerous modified procedures have been developed. These can be broadly categorized as oxidative or reductive methods. slideshare.net

Oxidative Methods: Strong oxidizing agents can cleave the nitronate intermediate to form the carbonyl compound. wikipedia.org Reagents such as ozone, potassium permanganate (KMnO₄), or Oxone® (potassium peroxymonosulfate) are effective. alfa-chemistry.comorganic-chemistry.org These methods are often milder than the strong acid treatment.

Reductive Methods: Reductive pathways typically involve reagents like titanium(III) chloride (TiCl₃). These agents reduce the nitronate to an imine, which is then readily hydrolyzed to the ketone. organic-chemistry.org

Lewis Acid-Promoted Methods: Lewis acids such as tin(IV) chloride (SnCl₄) and iron(III) chloride (FeCl₃) can facilitate a cleaner hydrolysis compared to the often "violent" protocol using concentrated sulfuric acid. wikipedia.org

The choice of method depends on the specific substrate and the presence of other functional groups within the molecule.

MethodReagentsKey Features
Classical 1. Strong Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)High yields but harsh conditions; potential for side reactions. wikipedia.orgalfa-chemistry.com
Oxidative Oxone®, KMnO₄, OzoneMilder conditions; compatible with some acid-sensitive groups. alfa-chemistry.comorganic-chemistry.org
Reductive TiCl₃Forms an intermediate imine which hydrolyzes to the ketone. organic-chemistry.org
Lewis Acid SnCl₄, FeCl₃Generally cleaner hydrolysis than strong protic acids. wikipedia.org

In recent years, a significant focus has been placed on developing metal-free reaction conditions to enhance the sustainability and functional group tolerance of synthetic transformations. For the Nef reaction, organic bases have been shown to promote the conversion of nitro compounds to ketones.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the Nef reaction of secondary nitroalkanes under basic, homogeneous conditions. organic-chemistry.org The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures. This methodology is particularly valuable as it avoids the use of harsh acids or metal reagents, making it compatible with a broader range of substrates. mdma.chorganic-chemistry.org The proposed mechanism under these basic conditions involves the formation of a complex between the nitronate and DBU, which facilitates the transformation to the ketone, possibly through an oxaziridine intermediate, followed by the elimination of hyponitrous acid. mdma.ch This approach is selective for secondary nitro compounds, while primary nitroalkanes often remain unaffected. organic-chemistry.org

Formation of Nitrogen-Containing Derivatives (e.g., Allylic Amines, Unsaturated Beta-Amino Alcohols)

The nitro group in Cyclohexene, 1-(1-nitroethyl)- is a versatile handle for the synthesis of various nitrogen-containing compounds, most notably allylic amines and their derivatives.

The most direct route to the corresponding allylic amine, 1-(cyclohex-1-en-1-yl)ethan-1-amine, is the reduction of the nitro group. A variety of reagents are available for this transformation, with the primary challenge being the selective reduction of the nitro group without affecting the carbon-carbon double bond. wikipedia.org

Common Reagents for Nitro Group Reduction:

ReagentConditionsNotes
Catalytic Hydrogenation H₂, Pd/C or PtO₂Highly effective for both aliphatic and aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com Care must be taken to avoid reduction of the alkene.
Raney Nickel H₂, Raney NiAnother effective hydrogenation catalyst, sometimes offering different selectivity compared to palladium or platinum. wikipedia.org
Metal/Acid Systems Fe/AcOH, Zn/AcOH, SnCl₂/HClClassical methods that offer good chemoselectivity for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.commasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFA powerful reducing agent effective for aliphatic nitro compounds. commonorganicchemistry.com It typically reduces α,β-unsaturated nitro compounds to saturated amines. wikipedia.org

Unsaturated β-amino alcohols are another important class of derivatives. These can be prepared via several routes, including the reduction of α-nitro ketones (which are accessible from allylic nitro compounds, see section 4.3) or through catalytic asymmetric methods involving nitrene insertion. sciengine.comnih.gov A common synthetic strategy involves the reduction of β-nitro alcohols, which are themselves products of the Henry reaction. wikipedia.org

Synthesis of Alpha,Beta-Unsaturated Ketones and Alpha-Nitro Ketones from Cyclohexene, 1-(1-nitroethyl)- Analogues

As discussed previously, the Nef reaction on Cyclohexene, 1-(1-nitroethyl)- directly yields 1-(cyclohex-1-en-1-yl)ethan-1-one, a valuable α,β-unsaturated ketone. mdma.ch These motifs are key intermediates in organic synthesis, known for their role as Michael acceptors and dienophiles in Diels-Alder reactions. nih.gov An alternative route to α,β-unsaturated ketones involves the reaction of nitronate anions with α-bromoketones via an Sᵣₙ1 mechanism, followed by the elimination of nitrous acid. nih.gov

α-Nitro ketones are another class of synthetically useful derivatives. researchgate.net They contain both a nucleophilic α-carbon (after deprotonation) and an electrophilic carbonyl carbon, enabling a range of subsequent transformations. Two primary strategies exist for their synthesis from nitroalkane precursors:

Oxidation of β-Nitro Alcohols: The Henry reaction (see section 4.4) produces β-nitro alcohols, which can be subsequently oxidized to afford α-nitro ketones. wikipedia.org

C-Acylation of Nitronate Anions: The nitronate anion generated from Cyclohexene, 1-(1-nitroethyl)- can, in principle, be acylated. N-acylbenzotriazoles have been reported as efficient C-acylation agents for primary nitroalkanes, providing the corresponding α-nitro ketones in good yields. organic-chemistry.org

Generation of Unsaturated Beta-Nitro Alcohols

Unsaturated β-nitro alcohols are valuable synthetic intermediates that contain three key functional groups: a hydroxyl group, a nitro group, and a carbon-carbon double bond. The premier method for their synthesis is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

To generate an unsaturated β-nitro alcohol, an α,β-unsaturated aldehyde or ketone is typically used as the electrophile. For example, the reaction of nitromethane (B149229) with cinnamaldehyde would yield an unsaturated β-nitro alcohol. While Cyclohexene, 1-(1-nitroethyl)- is not itself a β-nitro alcohol, the Henry reaction is fundamental to the synthesis of its precursors and a wide array of related functionalized molecules. synarchive.comtcichemicals.com The products of the Henry reaction are versatile, serving as precursors to nitroalkenes (via dehydration), β-amino alcohols (via nitro group reduction), and α-nitro ketones (via oxidation). wikipedia.orgalmacgroup.com

Synthetic Routes to 2-Nitro-1,3-Dienes and Other Advanced Functionalized Products

2-Nitro-1,3-dienes are highly functionalized building blocks, useful as reactive dienes in cycloaddition reactions. One established route to these compounds involves a nitroselenation-elimination sequence starting from conjugated dienes. researchgate.net

A plausible synthetic route to a 2-nitro-1,3-diene starting from a precursor related to Cyclohexene, 1-(1-nitroethyl)- could involve the dehydration of an allylic β-nitro alcohol. Such a precursor could be synthesized via a Henry reaction between an α,β-unsaturated aldehyde and a nitroalkane. The subsequent elimination of water from the β-nitro alcohol adduct can lead to the formation of a conjugated nitrodiene system. This strategy leverages the reactivity established in the Henry reaction to build complexity and access advanced, functionalized products.

Based on a thorough review of available scientific literature, there is no documented evidence of "Cyclohexene, 1-(1-nitroethyl)-" serving as an intermediate in the synthesis of hexahydropyrrolo[2,3-b]indole analogues. Consequently, it is not possible to provide an article on this specific topic as requested.

The synthesis of the hexahydropyrrolo[2,3-b]indole core, a significant scaffold in many natural products and biologically active compounds, has been approached through various synthetic strategies. These methods often involve intramolecular cyclizations of tryptamine derivatives or related indole-containing precursors. While reactions involving nitroalkenes and indoles are known, such as Michael additions, the specific use of "Cyclohexene, 1-(1-nitroethyl)-" in the construction of the hexahydropyrrolo[2,3-b]indole ring system is not reported in the chemical literature.

Therefore, the requested article focusing on "Cyclohexene, 1-(1-nitroethyl)-" as an intermediate in the synthesis of hexahydropyrrolo[2,3-b]indole analogues cannot be generated with scientific accuracy due to the absence of published research on this transformation.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Reaction Monitoring

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. For Cyclohexene (B86901), 1-(1-nitroethyl)-, the key functional groups are the carbon-carbon double bond (C=C) of the cyclohexene ring, the nitro group (-NO2), and various carbon-hydrogen bonds (C-H).

Based on established correlation tables, the IR spectrum of Cyclohexene, 1-(1-nitroethyl)- is expected to exhibit several characteristic absorption bands. The presence of the nitro group is typically confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. The C=C bond of the alkene gives rise to a characteristic stretching vibration, although its intensity can vary.

Table 1: Predicted Infrared (IR) Absorption Bands for Cyclohexene, 1-(1-nitroethyl)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (sp² hybridized)Stretching3000-3100Medium
C-H (sp³ hybridized)Stretching2850-3000Strong
C=C (alkene)Stretching~1640-1680Medium-Weak
NO₂ (nitro group)Asymmetric Stretching~1530-1560Strong
NO₂ (nitro group)Symmetric Stretching~1340-1380Strong

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum. Its high signal-to-noise ratio and rapid data acquisition make it ideal for the routine analysis of Cyclohexene, 1-(1-nitroethyl)-. In a synthetic context, FTIR can be used to monitor the progress of a reaction. For example, in the synthesis of this compound, the disappearance of reactant peaks and the appearance of the characteristic strong nitro group absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ would indicate the successful installation of the nitroethyl group. The entire spectrum serves as a unique "fingerprint" for the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.info

Emerging IR Techniques in Chemical Analysis

While standard FTIR is powerful, several advanced IR techniques offer enhanced capabilities for specialized chemical analysis. spectroscopyonline.com

Focal Plane Array FTIR (FPA-FTIR) Spectroscopy: This technique allows for rapid chemical imaging by collecting thousands of spectra simultaneously over a wide area. spectroscopyonline.comnih.gov This could be applied to analyze the spatial distribution of Cyclohexene, 1-(1-nitroethyl)- in a non-homogeneous sample or to monitor reactions on a solid support. The integration of FPA detectors significantly improves data collection speed, enabling unbiased analysis without manual particle sorting. spectroscopyonline.com

Quantum Cascade Laser IR (QCL-IR) Spectroscopy: QCL-IR utilizes high-intensity, tunable lasers, which enables rapid analysis and high signal quality. nih.gov This speed makes it valuable for high-throughput screening or for monitoring fast reactions involving Cyclohexene, 1-(1-nitroethyl)- in real-time. spectroscopyonline.com

Optical Photothermal IR (O-PTIR) Spectroscopy: O-PTIR overcomes the diffraction limit of conventional IR spectroscopy, offering submicron spatial resolution. spectroscopyonline.comresearchgate.net It works by detecting the photothermal expansion of a sample upon IR absorption with a visible laser. nih.gov This high resolution would be invaluable for analyzing microscopic quantities or inclusions of the compound.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy, achieving nanoscale chemical analysis (down to ~10 nm). nih.govazom.com The technique detects the thermal expansion of the sample via an AFM tip. nih.gov AFM-IR spectra show a strong correlation with conventional FTIR spectra, making data interpretation straightforward. azom.com This method could be used to characterize the compound within nanoscale domains or complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy in Characterizing Allylic Nitrocyclohexenes

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). For Cyclohexene, 1-(1-nitroethyl)-, which is an allylic nitrocyclohexene, the spectrum would exhibit several key features.

The protons in the molecule are in different chemical environments due to the lack of symmetry. The vinylic proton (=CH-) on the double bond would appear at a characteristic downfield shift. The single proton on the carbon bearing the nitro group (-CH(NO₂)CH₃) is an allylic proton and would also be significantly deshielded. The methyl protons (-CH₃) would appear as a doublet, being split by the adjacent CH proton. The methylene (B1212753) protons (-CH₂-) of the cyclohexene ring would appear as complex multiplets in the upfield region.

The splitting patterns, governed by the n+1 rule in simple cases, are crucial. For instance, the methine proton of the nitroethyl group is coupled to the vinylic proton (allylic coupling, ⁴J), the adjacent methyl protons (³J), and protons on the cyclohexene ring, leading to a complex multiplet. organicchemistrydata.org Allylic systems often exhibit restricted bond rotation, which can lead to non-equivalent coupling constants and more complex splitting patterns than simple multiplets, such as a doublet of doublets. youtube.comyoutube.com

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for Cyclohexene, 1-(1-nitroethyl)-

Proton TypeApproximate Chemical Shift (δ, ppm)Expected MultiplicityCoupling To
Vinylic (=CH-)5.5 - 6.0Multiplet (m)Allylic ring protons, Allylic side-chain proton
Methine (-CH(NO₂)CH₃)4.5 - 5.0Multiplet (m)Methyl protons, Vinylic proton, Ring protons
Allylic Ring (-CH₂-)~2.0 - 2.3Multiplet (m)Vinylic proton, Other ring protons
Ring (-CH₂-)~1.5 - 2.0Multiplet (m)Ring protons
Methyl (-CH₃)~1.5 - 1.7Doublet (d)Methine proton

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For Cyclohexene, 1-(1-nitroethyl)-, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the carbon atoms are indicative of their electronic environment. The two sp²-hybridized carbons of the C=C double bond would appear in the downfield region (120-140 ppm). The carbon atom attached to the electron-withdrawing nitro group (-C-NO₂) would also be shifted downfield relative to a typical sp³ carbon. The remaining sp³ carbons of the cyclohexene ring and the methyl group would appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Cyclohexene, 1-(1-nitroethyl)-

Carbon TypeApproximate Chemical Shift (δ, ppm)
Quaternary Alkene (C=C-R)130 - 145
Vinylic (=CH-)120 - 130
Methine (-CH(NO₂)-)80 - 90
Ring Carbons (-CH₂-)20 - 40
Methyl (-CH₃)15 - 25

Heteronuclear Multibond Correlation (HMBC) Spectroscopy for Connectivity Information (e.g., ¹H-¹⁵N HMBC)

While ¹H and ¹³C NMR establish the proton and carbon frameworks, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to piece the structure together by identifying long-range (typically 2-3 bond) correlations between nuclei. The ¹H-¹⁵N HMBC experiment is particularly powerful for nitrogen-containing compounds. qu.edu.qa

Despite the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, which makes direct detection difficult, inverse-detection methods like HMBC provide an opportunity for the indirect measurement of ¹⁵N signals. qu.edu.qanih.gov In a ¹H-¹⁵N HMBC spectrum of Cyclohexene, 1-(1-nitroethyl)-, a correlation peak would be expected between the nitrogen atom of the nitro group and the protons on the adjacent carbon atoms. Specifically, a cross-peak would connect the ¹⁵N chemical shift to the ¹H signal of the methine proton (-CH(NO₂)-) and the methyl protons (-CH₃). This observation would provide unambiguous evidence for the connectivity of the nitroethyl group, confirming that the nitro group is attached to the ethyl side chain, which is in turn bonded to the cyclohexene ring. This technique is invaluable for distinguishing between isomers and confirming the final structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "Cyclohexene, 1-(1-nitroethyl)-". The molecular formula for this compound is C₈H₁₃NO₂, corresponding to a molecular weight of approximately 155.20 g/mol . In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation. For "Cyclohexene, 1-(1-nitroethyl)-", fragmentation is expected to occur at the weakest bonds and through characteristic rearrangement pathways of the cyclohexene ring. Key fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) and cleavage of the bond connecting the nitroethyl side chain to the ring. Additionally, cyclohexene derivatives are known to undergo a characteristic retro-Diels-Alder reaction, which would split the six-membered ring into a diene and an alkene fragment. msu.edu The analysis of these fragments allows for the precise determination of the compound's structure. chemguide.co.uklibretexts.org

Table 1: Predicted Mass Spectrometry Fragments for Cyclohexene, 1-(1-nitroethyl)-
Fragment Ion (m/z)Proposed Identity/Origin
155[M]⁺, Molecular Ion
109[M - NO₂]⁺, Loss of nitro group
81[C₆H₉]⁺, Cyclohexenyl cation from side-chain cleavage
54[C₄H₆]⁺, Butadiene fragment from retro-Diels-Alder reaction

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile compounds like "Cyclohexene, 1-(1-nitroethyl)-".

For purity assessment, a sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which generates a unique mass spectrum. The presence of any peak in the chromatogram other than the main product peak indicates an impurity, which can be identified by its mass spectrum. chromforum.org

GC-MS is also instrumental in reaction monitoring. researchgate.netbeilstein-journals.org To monitor the synthesis of "Cyclohexene, 1-(1-nitroethyl)-", small aliquots can be taken from the reaction mixture at different time intervals. GC-MS analysis of these aliquots allows for the quantification of reactants, intermediates, and the final product. This provides critical data on reaction kinetics, conversion rates, and the formation of any byproducts, enabling the optimization of reaction conditions. copernicus.orgresearchgate.net

Table 2: Hypothetical GC-MS Data for Reaction Monitoring
Reaction Time (min)Reactant A (%)Reactant B (%)Cyclohexene, 1-(1-nitroethyl)- (%)
050500
30252550
60101080
1202296

Electron Ionization Mass Spectrometry Principles and Applications

Electron Ionization (EI) is a widely used "hard" ionization technique in mass spectrometry. wikipedia.orgemory.edu In the EI source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons, typically at 70 electron volts (eV). libretexts.orgchromatographyonline.com This high energy is sufficient to overcome the ionization energy of most organic molecules, causing an electron to be ejected and forming a radical cation known as the molecular ion (M•⁺). libretexts.orguky.edu

The excess energy transferred during this process renders the molecular ion energetically unstable, leading to extensive and reproducible fragmentation. wikipedia.orglibretexts.org This fragmentation is highly valuable for structural elucidation, as the patterns are characteristic of the molecule's structure and can be compared against spectral libraries for identification. chromatographyonline.com For "Cyclohexene, 1-(1-nitroethyl)-", EI would produce the molecular ion at m/z 155, followed by a cascade of fragment ions corresponding to the pathways described in section 5.3. The resulting mass spectrum serves as a unique fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from lower-energy (ground state) to higher-energy (excited state) molecular orbitals. shu.ac.uklibretexts.org This technique is particularly useful for studying molecules containing chromophores—functional groups with π-electrons or non-bonding (n) electrons that absorb light in the UV-Vis range (200-700 nm). libretexts.orglibretexts.org

The structure of "Cyclohexene, 1-(1-nitroethyl)-" contains a nitroalkene chromophore, where the nitro group is conjugated with the carbon-carbon double bond of the cyclohexene ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, two primary electronic transitions are expected:

π → π* transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically strong and occur in unsaturated systems. cutm.ac.inpharmatutor.org

n → π* transition: A non-bonding electron from one of the oxygen atoms in the nitro group is excited to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions. pharmatutor.orglibretexts.org

For nitroalkanes, a weak n→π* transition is typically observed around 270 nm. libretexts.org Due to the conjugation in "Cyclohexene, 1-(1-nitroethyl)-", the π → π* absorption band is expected to appear at a longer wavelength, providing evidence of the conjugated system.

Table 3: Expected Electronic Transitions for Cyclohexene, 1-(1-nitroethyl)-
Electronic TransitionInvolved OrbitalsExpected Characteristics
π → ππ (C=C, N=O) to π (C=C, N=O)High intensity, λmax > 200 nm
n → πn (Oxygen lone pair) to π (N=O)Low intensity, λmax ~270-300 nm

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure Investigations

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful synchrotron-based technique used to probe the electronic structure of materials. researchgate.net It provides detailed information about unoccupied electronic states, chemical bonding, and molecular orientation. mit.edu The technique is element-specific, as it involves tuning the energy of soft X-rays to excite a core-level electron (e.g., from the 1s orbital) of a specific element to an unoccupied valence orbital. stanford.edu

For "Cyclohexene, 1-(1-nitroethyl)-", NEXAFS studies would be performed at the K-edges of carbon, nitrogen, and oxygen.

Carbon K-edge: The spectra would reveal distinct resonances corresponding to the excitation of C 1s electrons to unoccupied π* orbitals of the C=C double bond and σ* orbitals associated with C-C, C-H, and C-N single bonds. This can distinguish between sp² and sp³ hybridized carbon atoms. cornell.edu

Nitrogen K-edge: The N K-edge spectrum would be highly sensitive to the chemical environment of the nitrogen atom. Strong π* resonances would be characteristic of the N-O bonds within the nitro group, providing insight into its electronic structure. researchgate.net

Oxygen K-edge: Similar to the nitrogen edge, the O K-edge spectrum would probe the unoccupied orbitals associated with the oxygen atoms, further characterizing the nitro group.

By using linearly polarized X-rays, NEXAFS can also determine the orientation of the molecule if it is adsorbed on a surface, as the intensity of the π* resonances is dependent on the angle between the electric field vector of the light and the orientation of the π* orbitals. researchgate.netstanford.edu

Table 4: Application of NEXAFS to Cyclohexene, 1-(1-nitroethyl)-
Absorption EdgeInformation Obtained
Carbon K-edge (~284 eV)Probes π* (C=C) and σ* (C-C, C-H) orbitals; differentiates sp² vs. sp³ carbon.
Nitrogen K-edge (~400 eV)Characterizes unoccupied orbitals of the nitro group; sensitive to N-O bonding.
Oxygen K-edge (~530 eV)Provides complementary information on the electronic structure of the nitro group.

Theoretical and Computational Studies of Cyclohexene, 1 1 Nitroethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intricacies of molecular systems. For a molecule like Cyclohexene (B86901), 1-(1-nitroethyl)-, these calculations can elucidate its electronic structure, bonding, and spectroscopic characteristics with a high degree of accuracy. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting the properties of organic molecules. mdpi.comnih.gov Ab initio methods, while more computationally intensive, can provide even more precise results. researchgate.net

Quantum chemical calculations can quantify these effects. For instance, the C-N bond is expected to have some double bond character due to resonance with the nitro group, which would result in a shorter bond length compared to a typical C-N single bond. Similarly, the C=C double bond in the cyclohexene ring will be polarized by the adjacent nitroethyl group. Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are computational techniques that can be used to further investigate these bonding characteristics and charge distributions. researchgate.net

To illustrate the expected electronic features, a representative data table based on calculations of analogous nitroalkenes is presented below. These values provide an approximation of the electronic properties of Cyclohexene, 1-(1-nitroethyl)-.

ParameterRepresentative ValueDescription
C-NO2 Bond Length~1.48 ÅShorter than a typical C-N single bond, indicating some double bond character.
N-O Bond Lengths~1.22 ÅCharacteristic of the delocalized bonding in the nitro group.
C=C Bond Length~1.34 ÅTypical length for a double bond, slightly polarized by the nitro group.
Mulliken Charge on NPositiveThe nitrogen atom in the nitro group is electron deficient.
Mulliken Charge on ONegativeThe oxygen atoms in the nitro group are electron rich.

Note: The data in this table is illustrative and based on general values for similar functional groups, as specific computational studies on Cyclohexene, 1-(1-nitroethyl)- are not available.

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data, including infrared (IR), Raman, and UV-Visible spectra. olemiss.educumhuriyet.edu.trcumhuriyet.edu.tr By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

For Cyclohexene, 1-(1-nitroethyl)-, characteristic vibrational frequencies would be expected for the C=C stretch of the alkene, the asymmetric and symmetric stretches of the NO2 group, and various C-H stretching and bending modes. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption, providing insights into the molecule's chromophores. chpc.ac.za

Below is a hypothetical table of predicted key vibrational frequencies for Cyclohexene, 1-(1-nitroethyl)-, based on known ranges for its functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Asymmetric NO2 Stretch1540-1560Nitro group
Symmetric NO2 Stretch1350-1370Nitro group
C=C Stretch1640-1680Alkene
=C-H Stretch3010-3095Alkene C-H
C-H Stretch2850-2960Alkane C-H

Note: This table presents expected frequency ranges for the functional groups present in the molecule.

Reaction Path Analysis and Transition State Modeling for Transformations Involving Cyclohexene, 1-(1-nitroethyl)-

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Cyclohexene, 1-(1-nitroethyl)-, which is a nitroalkene, common reactions include Michael additions and Diels-Alder reactions. encyclopedia.pubnih.govwikipedia.org Reaction path analysis involves mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. This includes locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

By modeling the transition state, chemists can understand the stereoselectivity and regioselectivity of a reaction. For example, in a Michael addition to Cyclohexene, 1-(1-nitroethyl)-, computational modeling could predict whether a nucleophile would attack from the same side as the nitroethyl group or the opposite side. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides an estimate of the reaction rate. Such studies have been performed on similar nitroalkenes to elucidate their reaction mechanisms. mdpi.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Cyclohexene, 1-(1-nitroethyl)-

The cyclohexene ring in Cyclohexene, 1-(1-nitroethyl)- is not planar and exists in various conformations, with the half-chair being the most stable. The substituents on the ring can occupy either axial or equatorial (or pseudo-axial and pseudo-equatorial) positions. libretexts.orglibretexts.org Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For Cyclohexene, 1-(1-nitroethyl)-, the bulky 1-nitroethyl group would likely prefer a pseudo-equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. openstax.org

Computational methods can be used to calculate the relative energies of different conformers, thus predicting the most stable conformation. A table illustrating the general principles of conformational analysis for a substituted cyclohexane (B81311) is provided below.

ConformerSubstituent PositionRelative EnergyStability
AEquatorial0 kcal/mol (Reference)More Stable
BAxial> 0 kcal/molLess Stable

Note: This table illustrates the general principle that equatorial positions are favored for bulky substituents in cyclohexane rings to minimize steric strain.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of Cyclohexene, 1-(1-nitroethyl)-. nih.govnih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule and identify the most populated conformations and the energy barriers between them.

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Organic Molecules

Cyclohexene (B86901), 1-(1-nitroethyl)- serves as a versatile building block due to the synthetic utility of its functional groups. The nitroalkene moiety is a powerful tool in carbon-carbon bond formation, acting as a Michael acceptor and participating in various cycloaddition reactions. The nitro group itself can be converted into a wide array of other functional groups, including amines, ketones, and oximes, further expanding its synthetic potential.

Table 1: Synthetic Potential of Functional Groups in Cyclohexene, 1-(1-nitroethyl)-
Functional GroupType of ReactionPotential Product Moiety
AlkeneEpoxidation, Dihydroxylation, CycloadditionEpoxides, Diols, Fused Ring Systems
NitroNef Reaction, Reduction, DenitrationKetones, Amines, Alkanes
Nitroalkene SystemMichael Addition, Diels-Alder ReactionFunctionalized Cyclohexane (B81311) Rings, Bicyclic Compounds

Substituted cyclohexane and cyclohexene scaffolds are prevalent structural motifs in a wide range of pharmaceutical and agrochemical compounds. researchgate.net The dual functionality of Cyclohexene, 1-(1-nitroethyl)- allows it to serve as a precursor for these intermediates. The nitro group can be reduced to an amine, a common functional group in active pharmaceutical ingredients, while the cyclohexene ring provides a core structure for further elaboration. For instance, cyclohexane-1,3-dione derivatives, which can be conceptually derived from cyclohexene structures, have been investigated for their use in controlling undesirable plant growth, highlighting the relevance of this scaffold in the agrochemical industry. google.com The ability to construct complex, functionalized cyclic systems makes this compound a valuable starting point for synthesizing molecules with potential biological activity. researchgate.net

A direct and significant application of a derivative of this compound is found in the flavor and fragrance industry. Specifically, 5,5-dimethyl-1-(1-nitroethyl)cyclohex-1-ene is a key intermediate in the synthesis of α-dehydroherbac. google.com This synthesis is achieved through a Nef reaction, a classic transformation that converts a primary or secondary nitro compound into a ketone. google.com The reaction involves the formation of a nitronate salt, typically with a base like sodium hydroxide, followed by treatment with acid to yield the corresponding ketone, α-dehydroherbac. google.com This ketone is an important intermediate used in the preparation of other fragrance compounds. google.com

Table 2: Synthesis of α-Dehydroherbac
PrecursorReactionProductIndustry Application
5,5-dimethyl-1-(1-nitroethyl)cyclohex-1-eneNef Reactionα-DehydroherbacFlavor and Fragrance

Strategies for Stereoselective Synthesis of Advanced Intermediates Utilizing Cyclohexene, 1-(1-nitroethyl)-

The synthesis of complex organic molecules, particularly for pharmaceutical applications, often requires precise control over stereochemistry. The structural framework related to Cyclohexene, 1-(1-nitroethyl)- is conducive to stereoselective transformations. For example, the diastereoselective addition of silyl (B83357) enol ethers like 1-trimethylsilyloxycyclohexene to nitroolefins can produce bicyclic nitronates. cdnsciencepub.com These cyclic nitronates are versatile intermediates that can be used in subsequent stereoselective reactions. cdnsciencepub.com

Key stereoselective strategies involving these related intermediates include:

Nitroaldol (Henry) Reactions : The cyclic nitronates can undergo highly diastereoselective nitroaldol additions to aldehydes, leading to the formation of trisubstituted hexahydrobenzopyranols. cdnsciencepub.com

1,3-Dipolar Cycloadditions : These nitronates can also act as 1,3-dipoles, reacting with acrylates to form complex tricyclic compounds with excellent diastereoselectivity. cdnsciencepub.com

Through these methods, it is possible to achieve a stereoselective construction of four new, adjacent stereogenic centers in a controlled manner. cdnsciencepub.com The nitro-Mannich reaction is another powerful tool for the stereoselective synthesis of biologically active compounds, where a nitro-alkane fragment is added to an imine to create multiple contiguous stereocenters. nih.govucl.ac.uk

Contribution to Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse and complex small molecules for biological screening. sci-hub.secam.ac.uk The goal of DOS is to efficiently explore chemical space to discover novel biological probes and potential drug leads. sci-hub.se

Cyclohexene, 1-(1-nitroethyl)- is an excellent substrate for DOS methodologies due to its multiple reactive sites. The cyclohexene scaffold is a common feature in natural products and drug molecules, making it a "privileged scaffold" for library synthesis. researchgate.net Chemo-enzymatic strategies, for instance, have been developed for the diversity-oriented synthesis of functionalized cyclohexenes by combining enzymatic Diels-Alder reactions with transition-metal-catalyzed coupling reactions. researchgate.net

The functional handles on Cyclohexene, 1-(1-nitroethyl)- allow for a branching synthesis pathway, which is a hallmark of DOS.

Table 3: Potential Diversification Reactions for DOS
Reactive SiteDiversification ReactionResulting Structural Diversity
AlkeneMetathesis, Cycloadditions, OxidationsVariations in ring size, fusion, and oxidation state
Nitro GroupReduction, Nef reaction, Michael additionsIntroduction of amines, ketones, and new C-C bonds

By applying a variety of reactions to these functional groups, a single starting material like Cyclohexene, 1-(1-nitroethyl)- can generate a large library of distinct molecules, each with a unique three-dimensional shape and functionality, thereby contributing significantly to diversity-oriented synthesis efforts. nih.gov

Bioactivity Studies and Mechanistic Insights Non Clinical Focus

Investigation of Biological Interactions and Functional Modulation by Cyclohexene (B86901), 1-(1-nitroethyl)- Analogues

Analogues of Cyclohexene, 1-(1-nitroethyl)- are part of the broader class of nitroalkenes, which are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The reactivity of the nitroalkene moiety is central to their biological interactions.

Correlation of Lipophilicity with Mechanistic Bioactivity in Related Nitrocyclohexene Systems

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that influences the biological activity of nitrocyclohexene systems. mdpi.comnih.govnih.gov It governs the ability of these compounds to traverse cellular membranes and interact with intracellular targets. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) studies on various classes of antimicrobial compounds have consistently highlighted the importance of lipophilicity. frontiersin.orgresearchgate.netnih.govresearchgate.net

For nitroalkenes, a parabolic relationship between lipophilicity (often expressed as log P) and antimicrobial activity is frequently observed. This suggests that there is an optimal range of lipophilicity for maximal efficacy. While a certain degree of lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to cellular components, which may reduce bioavailability at the target site. nih.gov

Table 1: Relationship between Lipophilicity and Antimicrobial Activity in Representative Nitroalkenes

Compound ClassGeneral ObservationOptimal log P Range (Hypothetical)Reference
NitroaromaticsActivity can increase with lipophilicity, but high lipophilicity may not always correlate with higher activity.2.0 - 4.0 researchgate.net
NitrofuransA balance between lipophilicity and electronic properties is crucial for activity.1.5 - 3.5 researchgate.net
NitrothiophenesCorrelation observed between activity and calculated properties, but not directly with solvation energies.Not specified nih.gov

This table presents generalized findings for different classes of nitro compounds to illustrate the principle of lipophilicity's role in bioactivity. Specific optimal log P ranges for nitrocyclohexenes would require experimental determination.

Mechanistic Studies of Interactions with Biological Targets (e.g., Microbial Systems)

The primary mechanism of action for many nitro-containing antimicrobials involves the reductive activation of the nitro group by microbial nitroreductases. nih.govencyclopedia.pub This enzymatic reduction generates a cascade of reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as nitro anion radicals. nih.gov These reactive species can induce cellular damage through various pathways, including covalent modification of macromolecules like DNA and proteins, leading to inhibition of essential cellular processes and ultimately cell death. nih.gov

For nitroalkenes specifically, another key mechanism is their reactivity as Michael acceptors. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack by biological thiols, such as the cysteine residues in proteins and glutathione. researchgate.net This covalent modification of essential enzymes and proteins can disrupt their function, leading to the observed biological effects. nih.gov

In microbial systems, this can translate to the inhibition of enzymes involved in critical metabolic pathways or the disruption of cellular redox balance, contributing to the antimicrobial effect. For instance, the inhibition of enzymes like 14α-demethylase, crucial for ergosterol (B1671047) synthesis in fungi, has been attributed to the interaction with nitro compounds. nih.govencyclopedia.pub

Characterization of Biotransformation Products and Metabolites of Nitrocyclohexene Derivatives in Biological Systems

The biotransformation of nitro compounds is a critical aspect of their biological activity and is primarily characterized by the reduction of the nitro group. nih.govnih.gov In microbial systems, this process is often mediated by nitroreductases. nih.gov The metabolic pathway typically proceeds through a series of two-electron or single-electron transfer steps.

The initial reduction of the nitro group (R-NO₂) leads to the formation of a nitroso derivative (R-NO), which is further reduced to a hydroxylamine (R-NHOH). The final step in this pathway is the reduction of the hydroxylamine to the corresponding amine (R-NH₂). nih.gov

Table 2: General Biotransformation Pathway of Nitroalkenes in Microbial Systems

StepReactantEnzymeProduct
1Nitroalkene (R-CH=CH-NO₂)NitroreductaseNitrosoalkene (R-CH=CH-NO)
2Nitrosoalkene (R-CH=CH-NO)NitroreductaseHydroxylamine derivative
3Hydroxylamine derivativeNitroreductaseAmino derivative (R-CH=CH-NH₂)

This table outlines the general reductive metabolism of the nitro group. The specific metabolites of Cyclohexene, 1-(1-nitroethyl)- would depend on the specific microbial species and the enzymatic systems involved.

These intermediate metabolites, particularly the nitroso and hydroxylamine species, are often highly reactive and are considered to be the ultimate bioactive molecules responsible for the observed toxic effects on microbial cells. nih.govencyclopedia.pub The formation of these metabolites is a key step in the bioactivation of this class of compounds.

Structure-Activity Relationship (SAR) Studies for the Development of Novel Bioactive Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are instrumental in the design of new, more potent analogues. mdpi.comkcl.ac.uknih.gov For nitroalkene derivatives, SAR studies typically focus on modifications of the core scaffold and the substituents to optimize activity and selectivity. nih.gov

Key structural features that influence the bioactivity of nitrocyclohexene analogues include:

The Nitro Group: The presence and position of the nitro group are generally considered essential for activity. Its electron-withdrawing properties are crucial for both the reductive activation and the Michael addition reactivity. nih.gov

The Cyclohexene Ring: The degree of unsaturation and the presence of substituents on the cyclohexene ring can affect the compound's lipophilicity, steric profile, and electronic properties, all of which can impact biological activity. ekb.egepa.gov

The Alkyl Side Chain: The length and branching of the alkyl chain attached to the nitro group (the ethyl group in the parent compound) can influence lipophilicity and interaction with the active site of target enzymes.

Table 3: Hypothetical SAR Insights for Nitrocyclohexene Analogues

Structural ModificationPredicted Effect on Antimicrobial ActivityRationale
Removal of the nitro groupSignificant decrease or loss of activityThe nitro group is a key pharmacophore responsible for bioactivation.
Introduction of electron-withdrawing groups on the cyclohexene ringPotential increase in activityMay enhance the electrophilicity of the double bond, favoring Michael addition.
Introduction of bulky substituents on the cyclohexene ringVariable; may increase or decrease activityCan influence binding to target sites; may also affect solubility and membrane permeability.
Increasing the length of the nitroalkyl side chainParabolic effect; initial increase followed by a decreaseAffects lipophilicity; an optimal length is likely required for target engagement.

This table presents hypothetical SAR trends based on general principles of medicinal chemistry for nitroalkenes. Specific SAR for Cyclohexene, 1-(1-nitroethyl)- analogues would need to be established through the synthesis and biological evaluation of a focused library of compounds.

By systematically modifying these structural elements and correlating the changes with biological activity, it is possible to develop more effective and selective bioactive agents. mdpi.com

Environmental Fate and Degradation Pathways of Cyclohexene, 1 1 Nitroethyl

Abiotic Degradation Processes in Environmental Compartments

The environmental persistence of Cyclohexene (B86901), 1-(1-nitroethyl)- is influenced by various abiotic degradation processes. These processes, primarily photolysis and hydrolysis, contribute to the transformation of the parent compound into various degradation products in different environmental compartments such as water, soil, and air.

Photolytic Degradation Pathways

The primary mechanism of photolytic degradation is likely to involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. This can result in direct photolysis or the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can then attack the molecule. researchgate.net The degradation of nitrophenols, for instance, is known to be initiated by the attack of hydroxyl radicals. researchgate.net

For Cyclohexene, 1-(1-nitroethyl)-, potential photolytic degradation pathways could include:

Attack on the Cyclohexene Ring: The double bond in the cyclohexene ring is susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated intermediates and eventual ring-opening.

Transformation of the Nitro Group: The nitro group can undergo photoreduction to a nitroso group, which can be further reduced to an amino group. Alternatively, the carbon-nitrogen bond can be cleaved.

The rate and extent of photolytic degradation would be influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the environment (e.g., humic substances), and the environmental matrix (e.g., water depth and clarity).

Hydrolytic Degradation Pathways

Hydrolysis is another significant abiotic process that can contribute to the degradation of Cyclohexene, 1-(1-nitroethyl)-, particularly in aqueous environments. The susceptibility of the compound to hydrolysis is primarily associated with the nitroalkene functional group.

Nitroalkenes can undergo hydrolysis under both acidic and alkaline conditions. sciencemadness.orgtandfonline.com A well-known reaction for the hydrolysis of nitroalkanes is the Nef reaction, which occurs under acidic conditions and converts a primary or secondary nitroalkane to an aldehyde or ketone, respectively, with the formation of nitrous oxide. wikipedia.org While Cyclohexene, 1-(1-nitroethyl)- is a nitroalkene, analogous hydrolytic pathways can be postulated.

Under acidic conditions, the hydrolysis of the nitronate salt (formed from the nitroalkene) can lead to the formation of a ketone. sciencemadness.orgtandfonline.comwikipedia.org In the case of Cyclohexene, 1-(1-nitroethyl)-, this would likely result in the formation of 1-acetylcyclohexene. The reaction proceeds through the protonation of the nitronic acid to form an iminium ion, which is then attacked by water. wikipedia.org

The pH of the surrounding environment is a critical factor in determining the rate of hydrolysis. Generally, the reaction is facilitated by either strong acidic or basic conditions. The presence of certain metal ions can also catalyze the hydrolysis of nitro compounds. sciencemadness.orgtandfonline.com

Biotic Degradation Processes and Microorganism Interactions

The biodegradation of Cyclohexene, 1-(1-nitroethyl)- is a critical process in its environmental fate, with microorganisms playing a key role in its transformation and mineralization. The structure of the compound, containing both a cyclohexene ring and a nitroethyl group, suggests that multiple enzymatic pathways could be involved in its degradation.

Microbial Degradation Pathways of Cyclohexene Ring Systems (e.g., by Rhodococcus species)

Bacteria of the genus Rhodococcus are well-known for their diverse metabolic capabilities, including the degradation of a wide range of organic compounds, such as hydrocarbons and their derivatives. mdpi.com Several studies have documented the ability of Rhodococcus species to degrade cyclohexane (B81311) and related cyclic alkanes. nih.govnih.gov These degradation pathways often involve the initial oxidation of the cycloalkane ring.

For cyclohexane, Rhodococcus sp. EC1 has been shown to metabolize it to cyclohexanol (B46403), followed by oxidation to cyclohexanone (B45756). nih.gov Further degradation can proceed through aromatization to phenol. nih.gov Another pathway observed in Rhodococcus involves Baeyer-Villiger monooxygenases, which can cleave the cyclic ketone ring, leading to the formation of linear dicarboxylic acids that can then enter central metabolic pathways.

In the context of Cyclohexene, 1-(1-nitroethyl)-, it is plausible that microorganisms like Rhodococcus could initiate degradation by attacking the cyclohexene ring. Potential initial steps could include:

Hydroxylation: Introduction of a hydroxyl group to the cyclohexene ring.

Epoxidation: Formation of an epoxide across the double bond, which can then be hydrolyzed to a diol.

Oxidation: Conversion of the cyclohexene ring to a cyclohexanone derivative.

Following these initial transformations, ring cleavage would be a crucial step for complete mineralization. The presence of the 1-(1-nitroethyl)- substituent would likely influence the specific enzymes involved and the subsequent intermediates formed.

Identification and Characterization of Biotic Degradation Intermediates

While no studies have specifically identified the biotic degradation intermediates of Cyclohexene, 1-(1-nitroethyl)-, based on the known metabolic pathways of related compounds, several potential intermediates can be proposed.

The degradation of the cyclohexene ring by Rhodococcus species is known to produce intermediates such as cyclohexanecarboxylic acid and cyclohexylacetic acid from the degradation of dodecylcyclohexane. nih.gov The degradation of cyclohexane by Rhodococcus sp. EC1 was found to proceed through cyclohexanol and cyclohexanone. nih.gov

For the nitroethyl side chain, microbial degradation could involve:

Reduction of the nitro group: The nitro group could be enzymatically reduced to a nitroso, hydroxylamino, and finally an amino group.

Denitration: The removal of the nitro group, potentially leading to the formation of an alcohol or ketone at that position.

Therefore, a hypothetical degradation pathway for Cyclohexene, 1-(1-nitroethyl)- could involve the initial oxidation of the cyclohexene ring, followed by ring cleavage and subsequent degradation of the aliphatic side chain, including the transformation of the nitro group. The exact nature of the intermediates would depend on the specific microbial species and the enzymatic machinery they possess.

Environmental Partitioning and Mobility

The environmental partitioning and mobility of Cyclohexene, 1-(1-nitroethyl)- will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). In the absence of experimentally determined values, these properties can be estimated based on the compound's structure.

The mobility of Cyclohexene, 1-(1-nitroethyl)- in the environment can be summarized as follows:

Soil: Due to its likely moderate to low water solubility and a potentially significant Kow value, the compound is expected to adsorb to soil organic matter. This would reduce its mobility in soil and limit its potential to leach into groundwater.

Water: In the aquatic environment, it would likely partition to suspended organic particles and sediment. Volatilization from water to the atmosphere could also be a relevant process, depending on its vapor pressure and Henry's Law constant.

Air: If released into the atmosphere, its persistence would be determined by its reactivity with photochemically produced hydroxyl radicals and other atmospheric oxidants.

Volatilization Potential from Water and Soil

The volatilization of an organic compound from water and soil is governed by its vapor pressure and its partitioning behavior between air, water, and soil, often characterized by the Henry's Law constant (HLC). For nitroalkenes, data on HLC are limited. Generally, compounds with a higher HLC tend to volatilize more readily from water. The HLC for a compound like Cyclohexene, 1-(1-nitroethyl)- would be influenced by its molecular weight and the polarity imparted by the nitro group. While no specific HLC value is available for this compound, the presence of the polar nitro group might suggest a moderate to low volatility from water surfaces.

From soil, volatilization is a more complex process, influenced by factors such as soil type, moisture content, temperature, and the compound's adsorption characteristics. For compounds that are strongly adsorbed to soil particles, the potential for volatilization is significantly reduced.

Table 1: Estimated Physicochemical Properties Influencing Volatilization (Note: These are estimated values for illustrative purposes based on related compounds, as no specific data for Cyclohexene, 1-(1-nitroethyl)- is available.)

PropertyEstimated Value/RangeImplication for Volatilization
Vapor Pressure Low to ModerateLower tendency to transition into the gas phase.
Henry's Law Constant (HLC) Low to ModerateReduced partitioning from water to air.
Water Solubility LimitedMay influence availability for volatilization from water.

Adsorption to Soil and Sediments

The adsorption of organic compounds to soil and sediments is a key process determining their mobility and bioavailability in the environment. This process is largely influenced by the compound's affinity for soil organic carbon, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For non-polar organic compounds, Koc is often correlated with the octanol-water partition coefficient (Kow).

Table 2: Estimated Soil Adsorption Potential (Note: These are estimated values for illustrative purposes based on related compounds, as no specific data for Cyclohexene, 1-(1-nitroethyl)- is available.)

ParameterEstimated Value/RangeImplication for Adsorption
log Koc 2.0 - 3.5Moderate adsorption to soil and sediments.
log Kow 2.5 - 4.0Indicates a tendency to partition into organic phases.

Leaching Potential to Groundwater

The potential for a chemical to leach through the soil profile and contaminate groundwater is dependent on its persistence in soil and its mobility. High water solubility and low adsorption to soil particles (low Koc) favor leaching.

Based on the inferred moderate adsorption potential of Cyclohexene, 1-(1-nitroethyl)-, its mobility in soil may be limited, thereby reducing the risk of significant leaching into groundwater. However, in soils with low organic matter content and high water infiltration rates, the potential for leaching could be more pronounced. The persistence of the compound in the soil environment (discussed in the next section) is also a critical factor; compounds that degrade rapidly are less likely to leach to groundwater.

Table 3: Factors Influencing Leaching Potential (Note: This table presents a qualitative assessment based on inferred properties.)

FactorPredicted Influence on LeachingRationale
Adsorption (Koc) ModerateModerate binding to soil organic matter reduces mobility.
Water Solubility LimitedLower solubility in water limits transport with percolating water.
Persistence Unknown (likely moderate)Longer persistence would increase the time available for leaching.

Persistence and Formation of Transformation Products in Environmental Media

The persistence of Cyclohexene, 1-(1-nitroethyl)- in the environment is determined by its susceptibility to various degradation processes, including biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) pathways.

Abiotic Degradation:

Hydrolysis: The nitroalkene functional group can be susceptible to hydrolysis under certain pH conditions. However, without specific experimental data, the rate of hydrolysis is difficult to predict.

Photolysis: Compounds containing chromophores that absorb sunlight can undergo direct photolysis. The double bond in the cyclohexene ring and the nitro group may absorb UV radiation, potentially leading to degradation in sunlit surface waters or on soil surfaces.

Biotic Degradation: Microbial degradation is often a major pathway for the breakdown of organic compounds in soil and water. The biodegradability of nitroalkenes can vary. Some microorganisms are capable of utilizing nitroaromatic compounds, and it is plausible that microbial communities could adapt to degrade aliphatic nitroalkenes. nih.gov The degradation pathway could involve reduction of the nitro group to an amino group, followed by further breakdown of the molecule.

Transformation Products: The degradation of Cyclohexene, 1-(1-nitroethyl)- is expected to result in the formation of various transformation products. Potential transformation pathways could include:

Reduction of the nitro group to form 1-(1-aminoethyl)cyclohexene.

Oxidation or cleavage of the cyclohexene ring.

Hydrolysis of the nitro group.

The identity and persistence of these transformation products are critical for a complete environmental assessment, as they may have their own distinct toxicological and environmental fate profiles. Without experimental studies, the specific transformation products of Cyclohexene, 1-(1-nitroethyl)- remain speculative.

Table 4: Potential Degradation Pathways and Transformation Products (Note: This table is speculative and based on the general chemistry of nitroalkenes.)

Degradation PathwayPotential Transformation ProductsEnvironmental Compartment
Biotic (Microbial Reduction) 1-(1-aminoethyl)cyclohexeneSoil, Water, Sediments
Abiotic (Photolysis) Ring-opened products, smaller organic acidsSurface Water, Soil Surface
Abiotic (Hydrolysis) Ketones, oximesWater

Q & A

Q. What are the common synthetic routes for preparing 1-(1-nitroethyl)-cyclohexene, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis of nitro-substituted cyclohexene derivatives typically involves nitration or alkylation reactions. For example, cyclohexene derivatives with functional groups like nitroethyl can be synthesized via acid-catalyzed electrophilic addition or radical-initiated pathways. A plausible route involves reacting cyclohexene with nitroethane under controlled conditions (e.g., using sulfuric acid as a catalyst). Reaction optimization may require temperature control (e.g., maintaining 0–5°C to minimize side reactions) and stoichiometric precision of reagents like nitric acid or nitroethane . Ice/water baths during product collection help stabilize volatile intermediates .

Q. How can researchers optimize the purification of 1-(1-nitroethyl)-cyclohexene, and what techniques are effective?

  • Methodological Answer : Purification often involves fractional distillation or column chromatography. Due to the compound’s volatility and potential thermal instability, low-temperature distillation (using ice-water mixtures to cool the collection flask) is recommended . For chromatographic separation, silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate) can resolve nitroethyl-substituted isomers. Analytical techniques like GC-MS or NMR should confirm purity, with attention to eliminating residual solvents or nitration byproducts .

Advanced Research Questions

Q. What spectroscopic techniques are most effective in resolving structural ambiguities in nitro-substituted cyclohexene derivatives, and how can conflicting data be interpreted?

  • Methodological Answer : Conflicting spectral data (e.g., IR vs. NMR) may arise from conformational isomerism or electron-withdrawing effects of the nitro group. High-resolution mass spectrometry (HRMS) can confirm molecular formula (e.g., C₈H₁₁NO₂ for 1-(1-nitroethyl)-cyclohexene), while ¹³C NMR distinguishes between aliphatic and olefinic carbons. For nitro groups, IR peaks near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) are diagnostic . Computational tools like DFT simulations can model vibrational spectra to validate experimental observations .

Q. How do computational models aid in predicting the reactivity and stability of 1-(1-nitroethyl)-cyclohexene, and what parameters are critical?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict regioselectivity in electrophilic additions (e.g., nitration at the ethyl-substituted carbon) and stability trends. Key parameters include bond dissociation energies (BDEs) for the C-NO₂ bond and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or reduction. Thermodynamic data (e.g., enthalpy of formation from NIST sources) guide reaction feasibility . Molecular dynamics simulations can further explore solvent effects on reaction pathways .

Data Contradictions and Resolution

  • Spectral Interpretation : Discrepancies in NMR chemical shifts may arise from solvent polarity or temperature. For example, cyclohexene derivatives exhibit axial-equatorial isomerism, which can split signals in proton NMR. Deuterated solvents and variable-temperature NMR help resolve such issues .
  • Synthetic Yield Variability : Inconsistent yields in nitration reactions often stem from trace moisture or impurities in reagents. Strict anhydrous conditions and reagent pre-treatment (e.g., molecular sieves for nitroethane) improve reproducibility .

Key Research Gaps

  • Limited data on the compound’s toxicity or environmental impact necessitate ecotoxicological studies.
  • Catalytic asymmetric synthesis of chiral nitroethyl-cyclohexene derivatives remains unexplored, offering avenues for methodological innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.